molecular formula C27H44N2O5 B13398657 N-Boc-O-benzyl-L-serine DCHA

N-Boc-O-benzyl-L-serine DCHA

Cat. No.: B13398657
M. Wt: 476.6 g/mol
InChI Key: QAAQPSNBIGNDII-UHFFFAOYSA-N
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Description

BOC-SER(BZL)-OH DCHA: is a compound used primarily in peptide synthesis. It is a derivative of serine, an amino acid, and is protected by a tert-butyloxycarbonyl (BOC) group. The compound is often used in solid-phase peptide synthesis due to its stability and ease of removal under acidic conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of BOC-SER(BZL)-OH DCHA typically involves the protection of the serine amino group with a BOC group. This is achieved by reacting serine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The benzyl group is introduced to protect the hydroxyl group of serine. The final product is obtained after purification .

Industrial Production Methods: Industrial production of BOC-SER(BZL)-OH DCHA follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: BOC-SER(BZL)-OH DCHA undergoes several types of reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of BOC-SER(BZL)-OH DCHA primarily involves its role as a protected amino acid in peptide synthesis. The BOC group protects the amino group of serine, preventing it from reacting during the peptide chain assembly. The benzyl group protects the hydroxyl group, ensuring that it remains unreactive until the desired stage of synthesis. The removal of these protecting groups is achieved through specific chemical reactions, allowing for the controlled synthesis of peptides .

Comparison with Similar Compounds

Uniqueness: BOC-SER(BZL)-OH DCHA is unique due to its dual protection of both the amino and hydroxyl groups of serine. This dual protection allows for greater control and specificity in peptide synthesis, making it a valuable tool in both research and industrial applications .

Biological Activity

N-Boc-O-benzyl-L-serine DCHA is a derivative of L-serine, an amino acid integral to numerous biological processes, including protein synthesis and metabolism. This compound is characterized by its tert-butoxycarbonyl (Boc) protecting group on the amino function and a benzyl group on the hydroxyl function. Its unique structure makes it a valuable tool in peptide synthesis and medicinal chemistry.

  • Molecular Formula : C₁₅H₂₁NO₅
  • Molecular Weight : 295.33 g/mol
  • Physical Form : White powder
  • Melting Point : Approximately 91 °C (dec.)
  • Solubility : Slightly soluble in water, DMSO, and methanol

The Boc group provides protection during chemical reactions, allowing for selective modifications without unwanted side reactions, while the benzyl group enhances hydrophobic interactions, influencing the stability and folding of peptides.

This compound exhibits significant biological activity, primarily through its interaction with NMDA receptors. NMDA receptors are critical for synaptic plasticity and memory function. The compound's unique structural features allow it to modulate these receptors, making it a candidate for therapeutic applications in neuropharmacology.

Case Studies and Research Findings

  • Cognitive Function Enhancement
    • Studies have indicated that D-serine can alleviate symptoms associated with cognitive decline. N-Boc-O-benzyl-D-serine has shown potential in enhancing cognitive functions in animal models, suggesting its utility in treating neurodegenerative diseases like Alzheimer's .
  • Cancer Research
    • This compound has been explored as a precursor in synthesizing compounds that act as protein tyrosine phosphatase degraders. These compounds have shown promise in cancer treatment by regulating cell signaling pathways involved in tumor growth .
  • Neuropharmacological Applications
    • The compound's ability to interact with NMDA receptors positions it as a candidate for studying neurological disorders such as schizophrenia. Research indicates that derivatives of serine may have roles in modulating neurotransmitter systems, thus influencing psychiatric conditions .

Comparative Analysis

The following table summarizes the differences between this compound and other serine derivatives:

Compound NameStructure FeaturesUnique Aspects
N-Boc-L-serineBoc protection on amineCommonly used in peptide synthesis
O-benzyl-L-serineBenzyl group on hydroxylLess stable than N-Boc derivatives
N-Boc-O-methyl-L-serineMethyl instead of benzylDifferent hydrophobic properties
N-Boc-L-threonineSimilar Boc protectionDifferent side chain properties
This compoundBoc on amine, benzyl on hydroxylEnhanced stability and specificity for neurobiology

Applications in Research and Medicine

This compound is primarily utilized in:

  • Peptide Synthesis : As a building block for creating complex peptides.
  • Drug Development : Investigated for its potential as a therapeutic agent targeting neurological disorders.
  • Cancer Therapeutics : Used in synthesizing compounds that can modulate cellular pathways involved in cancer progression.

Properties

IUPAC Name

N-cyclohexylcyclohexanamine;2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylmethoxypropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO5.C12H23N/c1-15(2,3)21-14(19)16-12(13(17)18)10-20-9-11-7-5-4-6-8-11;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-8,12H,9-10H2,1-3H3,(H,16,19)(H,17,18);11-13H,1-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAAQPSNBIGNDII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(COCC1=CC=CC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H44N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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